molecular formula C17H24ClN3O B10962104 N-(1-Adamantyl)-3-(4-chloro-1H-pyrazol-1-YL)-N-methylpropanamide

N-(1-Adamantyl)-3-(4-chloro-1H-pyrazol-1-YL)-N-methylpropanamide

Cat. No.: B10962104
M. Wt: 321.8 g/mol
InChI Key: NDYNJZGAKKHKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-Adamantyl)-3-(4-chloro-1H-pyrazol-1-YL)-N-methylpropanamide” is a synthetic organic compound that features a unique adamantyl group, a pyrazole ring, and a chlorinated substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-Adamantyl)-3-(4-chloro-1H-pyrazol-1-YL)-N-methylpropanamide” typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Amide Bond Formation: The final step involves coupling the adamantyl group with the pyrazole derivative through an amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group.

    Reduction: Reduction reactions could target the pyrazole ring or the amide bond.

    Substitution: The chlorine atom on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorine position.

Scientific Research Applications

Chemistry

In chemistry, “N-(1-Adamantyl)-3-(4-chloro-1H-pyrazol-1-YL)-N-methylpropanamide” could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Medicine

Medicinally, compounds with similar structures have been explored for their antiviral, antibacterial, and anticancer properties.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for “N-(1-Adamantyl)-3-(4-chloro-1H-pyrazol-1-YL)-N-methylpropanamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Adamantyl)-3-(1H-pyrazol-1-YL)-N-methylpropanamide: Lacks the chlorine substituent.

    N-(1-Adamantyl)-3-(4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide: Contains a bromine atom instead of chlorine.

    N-(1-Adamantyl)-3-(4-fluoro-1H-pyrazol-1-YL)-N-methylpropanamide: Contains a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in “N-(1-Adamantyl)-3-(4-chloro-1H-pyrazol-1-YL)-N-methylpropanamide” may confer unique electronic and steric properties, potentially enhancing its biological activity or stability compared to similar compounds.

Properties

Molecular Formula

C17H24ClN3O

Molecular Weight

321.8 g/mol

IUPAC Name

N-(1-adamantyl)-3-(4-chloropyrazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C17H24ClN3O/c1-20(16(22)2-3-21-11-15(18)10-19-21)17-7-12-4-13(8-17)6-14(5-12)9-17/h10-14H,2-9H2,1H3

InChI Key

NDYNJZGAKKHKBW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCN1C=C(C=N1)Cl)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.